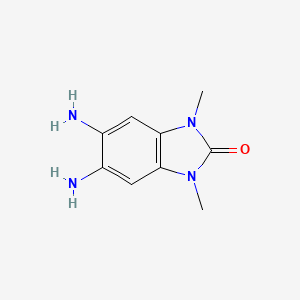![molecular formula C8H15N3O2 B1419443 N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide CAS No. 1193390-67-8](/img/structure/B1419443.png)
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Descripción general
Descripción
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.23 . It is also known by its IUPAC name, N-{1-[(E)-amino(hydroxyimino)methyl]cyclopentyl}acetamide .
Molecular Structure Analysis
The InChI code for N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is 1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h7H,2-5,9H2,1H3,(H,10,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is a solid at room temperature .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
NAC is well-recognized for its potent antioxidant capabilities, chiefly as a precursor to glutathione (GSH), playing a critical role in maintaining oxidative balance within the body. Its antioxidant activity is pivotal in conditions like cystic fibrosis, where it helps manage airway inflammation and redox imbalance. Furthermore, NAC shows promise in preventing and eradicating biofilms associated with CF airway infections, notably those caused by Pseudomonas aeruginosa, thereby potentially improving patient outcomes in CF (Guerini et al., 2022).
Potential in Psychiatry
NAC has emerged as a beneficial agent in the treatment of several psychiatric disorders, owing to its multifaceted actions beyond its role as a glutathione precursor. It appears to modulate glutamatergic, neurotropic, and inflammatory pathways, showing promising results in disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. This suggests NAC's therapeutic potential may extend well beyond its antioxidant properties, offering new avenues for psychiatric treatment (Dean et al., 2011).
Molecular Mechanisms and Therapeutic Insights
Exploration into NAC's molecular mechanisms highlights its antioxidative activity attributable to its rapid reactions with various radicals and the restoration of impaired targets in vital cellular components. NAC's unique properties may stem from its efficient reduction of disulfide bonds in proteins, altering their structures, and its role as a precursor for cysteine in GSH synthesis. These mechanisms underpin its diverse biological effects, further emphasizing the need for continued research to fully understand its therapeutic potential and to elucidate its ability to cross cellular barriers, which could significantly impact its efficacy in clinical applications (Samuni et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound should be handled with appropriate safety measures.
Propiedades
IUPAC Name |
N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFFPKWNFPTHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCCC1)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide | |
CAS RN |
1193390-67-8 | |
| Record name | N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)






![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)


![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)

![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)
